3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Catalog No.
S882032
CAS No.
1707399-64-1
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

CAS Number

1707399-64-1

Product Name

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14)

InChI Key

GKCNHQMQQVSKCI-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial activity . For example, sulfathiazole, a drug containing a thiazole ring, has been used as an antimicrobial drug . In one study, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Antiretroviral Activity

Ritonavir, a drug containing a thiazole ring, has been used as an antiretroviral drug . Antiretroviral drugs are medications for the treatment of infection by retroviruses, primarily HIV. Different classes of antiretroviral drugs act at different stages of the HIV life cycle.

Antifungal Activity

Abafungin, another drug containing a thiazole ring, has been used as an antifungal drug . Antifungal medication is medication used to treat fungal infections such as athlete’s foot, ringworm, candidiasis (thrush), serious systemic infections such as cryptococcal meningitis, and others.

Anticancer Activity

Tiazofurin, a drug containing a thiazole ring, has been used for cancer treatment . It has been observed over the years that thiazole derivatives have several biological activities such as antitumor and cytotoxic activity .

Antioxidant Activity

Thiazole compounds are widely used in the pharmaceutical industry for the design of therapeutics and novel biosensors for their antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. It’s the most common cause of dementia — a continuous decline in thinking, behavioral and social skills that disrupts a person’s ability to function independently.

Antihypertensive Activity

Thiazoles have been found to have antihypertensive activity . Antihypertensive drugs are used to treat high blood pressure (hypertension). If left untreated, high blood pressure can lead to serious health problems, such as heart disease and stroke.

Hepatoprotective Activity

Thiazole derivatives have been found to have hepatoprotective activities . Hepatoprotective drugs are used to protect the liver from damage caused by toxins, and they are used in the treatment of liver diseases.

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a compound characterized by its unique thiazole ring structure fused with an amino group and a benzoic acid moiety. The thiazole ring is known for its diverse biological activities, making this compound of interest in medicinal chemistry. Its molecular formula is C10H10N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Due to the functional groups it contains. Notably, it can undergo:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at electrophilic centers.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound behave as an acid in aqueous solutions.
  • Condensation Reactions: The amine can react with aldehydes or ketones to form imines or other derivatives.

For example, similar compounds have been synthesized through intramolecular cyclization and condensation reactions involving thiazole derivatives and various aromatic compounds .

The thiazole moiety is recognized for its significant biological activities, including:

  • Antimicrobial Properties: Compounds containing thiazole rings have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects: Thiazole derivatives have been explored for their ability to modulate inflammatory pathways.

Research indicates that 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid may possess similar bioactive properties due to the presence of both the thiazole and benzoic acid components .

Various synthesis methods have been reported for compounds related to 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid:

  • Hantzsch Condensation: This method involves the reaction of thiourea with appropriate carbonyl compounds to yield thiazole derivatives.
  • Cyclization Reactions: Compounds can be synthesized through cyclization of substituted anilines with thioketones or isothiocyanates .
  • One-Pot Reactions: Recent advancements include one-pot synthesis strategies that combine multiple steps into a single reaction vessel for efficiency.

These methods highlight the versatility in synthesizing thiazole-containing compounds and their derivatives.

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agrochemicals to protect crops from pathogens.
  • Material Science: Thiazole derivatives are being explored for their properties in polymer science and as additives in materials.

Studies on similar compounds suggest that 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid may interact with various biological targets:

  • Enzymatic Inhibition: It may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding: Potential interactions with cellular receptors could mediate its biological effects.

Further research is needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-thiazoleThiazole ring with an amine groupKnown for neuroprotective effects
5-Methyl-thiazoleMethyl substitution on the thiazoleExhibits antifungal properties
2-Amino-benzenesulfonamideSulfonamide group attached to benzenePotent antibacterial agent
2-AminothiazoleSimple thiazole structureBroad range of biological activities

These compounds highlight the diversity within the thiazole family while showcasing the unique attributes of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid due to its specific functional groups and potential applications.

XLogP3

1.3

Dates

Modify: 2023-08-16

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